molecular formula C14H12N4O2S B10903251 N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B10903251
M. Wt: 300.34 g/mol
InChI Key: YBXRLEIBTIFFGJ-UHFFFAOYSA-N
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Description

N~2~-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-2-aminobenzothiazole.

    Coupling with Pyrazinecarboxylic Acid: The 6-ethoxy-2-aminobenzothiazole is then coupled with pyrazinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product, N2-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially reducing the double bonds within the heterocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group might yield 6-ethoxybenzothiazole-2-carboxylic acid, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N2-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, N2-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide is being explored for its anticancer properties. Preliminary research indicates that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of N2-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it may induce apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-2-aminobenzothiazole: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    2-Pyrazinecarboxamide: Another building block, often used in the synthesis of various pharmaceuticals.

    Benzothiazole Derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N~2~-(6-ethoxy-1,3-benzothiazol-2-yl)-2-pyrazinecarboxamide stands out due to its combined benzothiazole and pyrazinecarboxamide moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-2-20-9-3-4-10-12(7-9)21-14(17-10)18-13(19)11-8-15-5-6-16-11/h3-8H,2H2,1H3,(H,17,18,19)

InChI Key

YBXRLEIBTIFFGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC=CN=C3

Origin of Product

United States

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